Semagacestat

γ-secretase inhibition Notch signaling Alzheimer's disease

Semagacestat (LY450139) is the definitive pan-γ-secretase inhibitor (GSI) for selectivity benchmarking. Its Notch/Aβ42 selectivity ratio of only 1.3 provides a quantitative low-selectivity baseline for comparing novel Notch-sparing GSIs. Unique biphasic Aβ modulation—~60% increase at ~3 nM before suppression—enables dissection of γ-secretase processivity. Short plasma half-life (~2.5 h) with formulation-independent PK supports acute, reversible target engagement studies and washout protocols. Choose Semagacestat as your literature-validated pan-GSI reference standard for rigorous experimental design.

Molecular Formula C19H27N3O4
Molecular Weight 361.4 g/mol
CAS No. 425386-60-3
Cat. No. B1681725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSemagacestat
CAS425386-60-3
SynonymsLY 411,575
LY 411575
LY 450139
LY-411,575
LY-411575
LY411,575
LY411575
LY450139
N2-((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)-L-alaninamide
N2-(2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo(b,d)azepin-7-yl)alaninamide
Semagacestat
Molecular FormulaC19H27N3O4
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC1C2=CC=CC=C2CCN(C1=O)C)O
InChIInChI=1S/C19H27N3O4/c1-11(2)16(23)18(25)20-12(3)17(24)21-15-14-8-6-5-7-13(14)9-10-22(4)19(15)26/h5-8,11-12,15-16,23H,9-10H2,1-4H3,(H,20,25)(H,21,24)/t12-,15-,16-/m0/s1
InChIKeyPKXWXXPNHIWQHW-RCBQFDQVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Semagacestat (LY450139, CAS 425386-60-3): Potent γ-Secretase Inhibitor for Alzheimer's Research


Semagacestat (LY450139) is a small-molecule γ-secretase inhibitor originally developed by Eli Lilly and Élan for Alzheimer's disease. It reduces the production of amyloid-β peptides Aβ38, Aβ40, and Aβ42, which aggregate into amyloid plaques, a hallmark of Alzheimer's disease [1]. Semagacestat also inhibits Notch signaling, a pathway crucial for cell differentiation . Its clinical development advanced to Phase III trials .

Why Generic Substitution of Semagacestat with Other γ-Secretase Inhibitors Is Not Advisable


γ-Secretase inhibitors (GSIs) exhibit substantial variation in their potency for Aβ peptides versus Notch, their concentration-dependent biphasic effects on Aβ production, and their clinical pharmacokinetics. These differences are critical for experimental design and data interpretation. For example, the Notch-sparing selectivity of Semagacestat is limited compared to next-generation inhibitors like Avagacestat [1]. Similarly, Semagacestat's unique biphasic effect on Aβ secretion at low concentrations is not observed with all GSIs [2]. Its short half-life and formulation-independent PK profile also distinguish it from longer-acting GSIs [3]. Therefore, substituting Semagacestat with another GSI without rigorous validation can lead to erroneous conclusions about γ-secretase biology and drug mechanisms.

Quantitative Evidence Differentiating Semagacestat (LY450139) from Other γ-Secretase Inhibitors


Potency and Notch-Sparing Selectivity: Semagacestat vs. Avagacestat

Semagacestat's Notch-sparing selectivity is limited compared to Avagacestat. Semagacestat inhibits Aβ42 with an IC50 of 10.9 nM and Notch with an IC50 of 14.1 nM, resulting in a selectivity ratio (Notch IC50 / Aβ42 IC50) of 1.3 . In contrast, Avagacestat exhibits a 193-fold selectivity for APP over Notch cleavage in some assays [1], though a cell-free assay showed a more modest 3-fold selectivity . This quantitative difference in Notch-sparing capability is a key differentiator for experimental applications.

γ-secretase inhibition Notch signaling Alzheimer's disease selectivity profiling

In Vitro Potency for Aβ42: Semagacestat vs. DAPT

Semagacestat is approximately 18-fold more potent at inhibiting Aβ42 production than DAPT in standard cellular assays. Semagacestat exhibits an IC50 of 10.9 nM for Aβ42 inhibition in H4 human glioma cells , whereas DAPT has an IC50 of 200 nM for Aβ42 in human primary neuronal cultures . This significant difference in potency makes Semagacestat a preferred tool for achieving robust Aβ reduction in cell-based assays.

γ-secretase inhibition Aβ42 Alzheimer's disease potency comparison

Biphasic Concentration-Dependent Effect on Aβ Secretion

Semagacestat uniquely exhibits a biphasic effect on Aβ secretion in SH-SY5Y APPwt cells, increasing Aβ40 and Aβ42 secretion by 60% at 3 nM, followed by inhibition at higher concentrations (IC50 90 nM) [1]. This is not observed with all GSIs; for example, it inhibits Aβ formation from SH-SY5Y APPswe cells in a monophasic manner (IC50 18 nM) [1]. This paradoxical increase at low concentrations is a critical consideration for experimental design and dose selection.

γ-secretase modulation Aβ secretion biphasic response SH-SY5Y cells

Pharmacokinetic Profile: Short Half-Life and Formulation Independence

Semagacestat has a rapid plasma elimination half-life of approximately 2.5 hours in healthy human participants [1]. Its exposure (AUC) is not significantly affected by formulation (tablet vs. capsule), food intake, or time of dosing, with relative bioavailability of tablet to capsule being approximately 100% (F = 1.03, 90% CI: 0.96-1.10) [1]. This PK profile contrasts with other GSIs that may have longer half-lives or greater food/formulation interactions.

pharmacokinetics bioavailability half-life formulation

Clinical Outcomes and Toxicity Profile in Alzheimer's Disease

In a Phase III trial of 1537 Alzheimer's patients, Semagacestat at 140 mg daily did not improve cognitive status and led to significant worsening of functional ability (ADCS-ADL change: -12.6 vs. -9.0 placebo; P<0.001) [1]. It was associated with more skin cancers, infections, and adverse events compared to placebo [1]. This well-documented clinical failure due to on-target Notch toxicity and lack of cognitive benefit serves as a critical benchmark for evaluating newer, more selective GSIs.

Alzheimer's disease clinical trial cognitive decline adverse events

Optimal Research and Industrial Application Scenarios for Semagacestat (LY450139)


Benchmarking Novel γ-Secretase Inhibitors for Notch Selectivity

Semagacestat serves as an ideal low-selectivity (pan-GSI) comparator in selectivity profiling assays. Its Notch/Aβ42 selectivity ratio of 1.3 provides a quantitative baseline against which the enhanced selectivity of newer, Notch-sparing GSIs (e.g., Avagacestat) can be directly compared . This allows researchers to rank novel compounds in terms of their potential therapeutic index.

Investigating Biphasic γ-Secretase Modulation and Substrate Dynamics

Semagacestat's unique biphasic effect on Aβ secretion—a 60% increase at 3 nM followed by inhibition at higher concentrations—makes it a valuable tool for studying the complex, concentration-dependent regulation of γ-secretase activity [1]. This property is essential for experiments aiming to dissect the mechanisms of γ-secretase processivity and substrate gating. [1]

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling of Short-Acting GSIs

With a short plasma half-life of 2.5 hours and formulation-independent PK [2], Semagacestat is well-suited for studies requiring acute, reversible γ-secretase inhibition. Its rapid clearance facilitates washout experiments and allows for precise temporal control over target engagement in both in vitro and in vivo models. [2]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Semagacestat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.